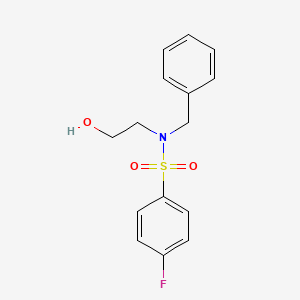![molecular formula C21H21N5O5S B11180209 1-(furan-2-ylcarbonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11180209.png)
1-(furan-2-ylcarbonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(FURAN-2-CARBONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with 4-aminophenylpiperidine-4-carboxamide in the presence of a base to form the intermediate product. This intermediate is further reacted with pyrimidine-2-sulfonyl chloride under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the pyrimidine ring can be reduced to an amino group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The furan and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(FURAN-2-CARBONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE: shares similarities with other sulfonamide and piperidine derivatives.
Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Pyrimidine derivatives: Compounds like 2-aminopyrimidine.
Uniqueness
The uniqueness of 1-(FURAN-2-CARBONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. The combination of furan, pyrimidine, and piperidine rings in a single molecule provides a unique scaffold for drug development and other applications.
Properties
Molecular Formula |
C21H21N5O5S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H21N5O5S/c27-19(15-8-12-26(13-9-15)20(28)18-3-1-14-31-18)24-16-4-6-17(7-5-16)32(29,30)25-21-22-10-2-11-23-21/h1-7,10-11,14-15H,8-9,12-13H2,(H,24,27)(H,22,23,25) |
InChI Key |
NLZATAFXFMDTOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate](/img/structure/B11180128.png)
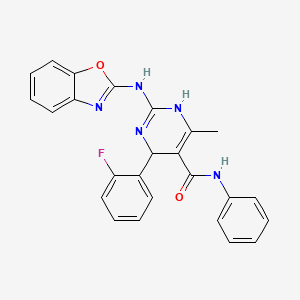
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11180159.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11180160.png)
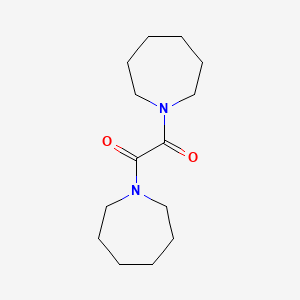
![6-(4-Phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B11180170.png)
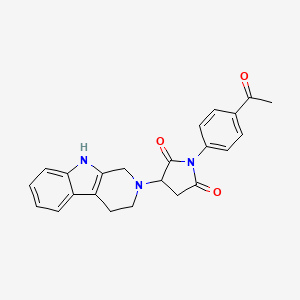
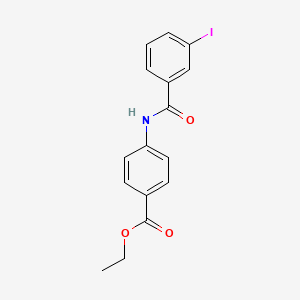
![2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole](/img/structure/B11180195.png)
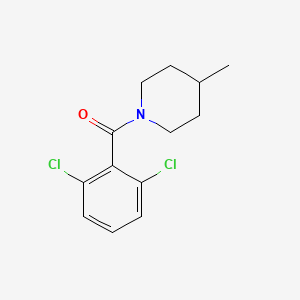
![dimethyl 2-{1-[ethoxy(oxo)acetyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11180203.png)
![5-Benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11180207.png)
![5-oxo-1-phenyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11180223.png)
